molecular formula C12H14O B11943039 Benzene, (2-cyclohexen-1-yloxy)- CAS No. 5614-35-7

Benzene, (2-cyclohexen-1-yloxy)-

Cat. No.: B11943039
CAS No.: 5614-35-7
M. Wt: 174.24 g/mol
InChI Key: MOFIAIIHVQAKMD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, (2-cyclohexen-1-yloxy)- typically involves the reaction of phenol with 2-cyclohexen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the hydroxyl group of 2-cyclohexen-1-ol. Commonly used acid catalysts include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for benzene, (2-cyclohexen-1-yloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the product. Additionally, purification techniques like distillation and recrystallization would be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzene, (2-cyclohexen-1-yloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the cyclohexene ring.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, (2-cyclohexen-1-yloxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzene, (2-cyclohexen-1-yloxy)- exerts its effects involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the cyclohexene ring can undergo reactions typical of alkenes, such as hydrogenation and oxidation. These reactions are facilitated by the presence of specific catalysts and reagents, which help to activate the compound and promote the desired transformations.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-2-cyclohexen-1-yloxy)benzene
  • (1-Cyclohexen-1-ylsulfinyl)benzene
  • 1-Bromo-4-cyclohexylbenzene
  • (4-tert-Butyl-1-cyclohexen-1-yl)benzene

Uniqueness

Benzene, (2-cyclohexen-1-yloxy)- is unique due to the presence of both an aromatic benzene ring and a cyclohexene ring in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. The presence of the ether linkage also adds to its reactivity and potential for forming complex molecules.

Properties

CAS No.

5614-35-7

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

cyclohex-2-en-1-yloxybenzene

InChI

InChI=1S/C12H14O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2

InChI Key

MOFIAIIHVQAKMD-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OC2=CC=CC=C2

Origin of Product

United States

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